(R)-4'-Phosphonatopantothenate(3-) is a phosphonate derivative of pantothenic acid, also known as vitamin B5. This compound plays a significant role in biochemical processes, particularly in the synthesis of coenzyme A, which is essential for fatty acid metabolism and the synthesis of acetyl-CoA. Its unique phosphonate structure enhances its stability and bioactivity compared to other forms of pantothenate.
This compound falls under the category of phosphonates, which are organophosphorus compounds containing a phosphorus atom bonded to carbon atoms. It is also classified as a vitamin derivative due to its relation to pantothenic acid.
The synthesis of (R)-4'-Phosphonatopantothenate(3-) can be achieved through several methods:
(R)-4'-Phosphonatopantothenate(3-) has a complex molecular structure characterized by:
(R)-4'-Phosphonatopantothenate(3-) participates in various chemical reactions, including:
The mechanism of action for (R)-4'-Phosphonatopantothenate(3-) involves its role in enzyme catalysis:
Studies indicate that the presence of the phosphonate group enhances binding affinity to enzyme active sites compared to non-phosphonated analogs.
(R)-4'-Phosphonatopantothenate(3-) has several applications in scientific research:
(R)-4'-Phosphonatopantothenate(3−) (PPanK), also termed phosphopantothenate, represents the first phosphorylated intermediate in the universal coenzyme A (CoA) biosynthetic pathway. This anion is generated through the ATP-dependent phosphorylation of pantothenate (vitamin B5), catalyzed by pantothenate kinase (PanK) enzymes. The reaction commits pantothenate to CoA synthesis and serves as a critical regulatory node for cellular CoA homeostasis across all domains of life. Structurally, PPanK retains the β-alanine and pantoic acid moieties of pantothenate while adding a phosphate group at the 4′-position of the pantoate-derived hydroxyl chain, creating a phosphoester linkage essential for downstream metabolic transformations [1] [2].
Pantothenate kinases exist in three evolutionarily distinct forms (Type I-III), with PANK2 representing the principal isoform in eukaryotic mitochondria. Human PANK2 localizes to the mitochondrial intermembrane space and exhibits unique dual-specificity phosphorylation capabilities. Unlike cytosolic isoforms (PANK1/3), PANK2 efficiently phosphorylates both pantothenate and N-pantothenoyl-cysteine, demonstrating broader substrate tolerance. Structural studies reveal a conserved catalytic core with an aspartate-rich motif (DxTHxG) coordinating Mg²⁺-ATP complexation. The enzyme operates via a sequential mechanism: ATP binding precedes pantothenate entry, with γ-phosphate transfer occurring through a pentacoordinate transition state stabilized by active site arginine residues [3] [6].
Genetic ablation studies in yeast (CAB1 homolog) and human neuronal models demonstrate PANK2’s non-redundant role. Loss-of-function mutations disrupt mitochondrial CoA pools, impair oxidative phosphorylation complex I assembly, and induce iron accumulation—hallmarks of pantothenate kinase-associated neurodegeneration (PKAN). Complementation experiments show human PANK2 restores growth in temperature-sensitive CAB1 yeast mutants, confirming functional conservation. Notably, mitochondrial targeting requires a cleavable transit peptide; deletion of this peptide (PanK2mtmΔ) permits cytosolic complementation but not mitochondrial rescue, underscoring compartment-specific functionality [3] [6].
Table 1: Pantothenate Kinase Isoforms in Eukaryotes
Isoform | Subcellular Localization | Primary Substrates | Regulatory Mechanism | Pathological Association |
---|---|---|---|---|
PANK1 | Cytosol/Nucleus | Pantothenate | CoA feedback inhibition | Metabolic syndrome |
PANK2 | Mitochondria | Pantothenate, N-pantothenoyl-cysteine | Acetyl-CoA inhibition | PKAN neurodegeneration |
PANK3 | Cytosol | Pantothenate | CoA feedback inhibition | Undetermined |
PANK4 | Cytosol (inactive) | None | N/A | Pseudokinase |
PanK enzymes exhibit distinct kinetic constraints governing PPanK flux. Type I/II PanKs (e.g., E. coli CoaA, human PANK1/3) display high affinity for ATP (Kₘ = 15–100 μM) but are potently inhibited by CoA and acetyl-CoA (Kᵢ = 5–50 μM). This feedback regulation prevents CoA overaccumulation. In contrast, Type III PanKs (e.g., Helicobacter pylori CoaX) exhibit millimolar ATP affinity (Kₘ >1 mM) and uniquely resist CoA inhibition—an adaptation potentially supporting pathogenesis under ATP-limited conditions [8].
PANK2 demonstrates atypical allostery: it is moderately inhibited by acetyl-CoA (IC₅₀ ≈ 100 μM) but activated by palmitoyl-CoA and other long-chain acyl-CoAs. This differential sensitivity enables metabolic channeling—acetyl-CoA inhibition may shunt pantothenate toward cytosolic CoA synthesis, while palmitoyl-CoA activation potentially enhances mitochondrial CoA for β-oxidation. Structural analyses reveal a conserved CoA-binding cleft distal to the active site; occupation by CoA derivatives induces conformational shifts that either obstruct substrate access (inhibition) or stabilize catalytic residues (activation) [6] [8].
Table 2: Regulatory Interactions of CoA Derivatives with Pantothenate Kinases
PanK Type | Representative Enzyme | Inhibitors | Activators | Physiological Consequence |
---|---|---|---|---|
I | E. coli CoaA | CoA, acetyl-CoA (μM) | None | Limits CoA synthesis during abundance |
II | Human PANK1, PANK3 | CoA, acetyl-CoA (μM) | None | Couples CoA synthesis to TCA cycle activity |
II-mitochondrial | Human PANK2 | Acetyl-CoA (μM) | Palmitoyl-CoA (μM) | Prioritizes mitochondrial β-oxidation |
III | P. aeruginosa CoaX | None | None | Unregulated synthesis in pathogens |
Archaeal CoA biosynthesis bypasses conventional PanK-catalyzed phosphorylation. In hyperthermophilic archaea like Methanocaldococcus jannaschii, PPanK formation occurs via a CTP-dependent phosphopantothenate-cysteine ligase (PPCS) activity embedded within bifunctional Dfp proteins. This enzyme utilizes cytidine 5′-triphosphate (CTP) rather than ATP to activate 4′-phosphopantothenate, generating a transient 4′-phosphopantothenoyl-CMP intermediate. The reaction proceeds via a two-step mechanism:
Kinetic analyses confirm Mj PPCS’s strict CTP specificity (Kₘ = 0.8 mM), with no activity toward ATP, GTP, or UTP. The enzyme’s thermostability (Tₒₚₜ >80°C) correlates with enhanced hydrophobic core packing and ionic networks observed in crystal structures. Notably, the catalytic motif (PXMNXXMW in bacteria/eukaryotes) is altered to PXMHXXMW in archaea, with asparagine-to-histidine substitution (N→H) modifying the phosphopantothenoyl-CMP binding cleft. This divergence likely optimizes active site electrostatics for CTP utilization in extreme environments [5] [10].
Dfp (dihydrofolate synthase-phosphopantothenoylcysteine decarboxylase) proteins represent ancient bifunctional enzymes catalyzing both PPCS and the subsequent decarboxylation step (phosphopantothenoylcysteine decarboxylase, PPCDC) in archaea and select bacteria. Structural organization reveals tandem catalytic domains: an N-terminal PPCS domain with characteristic α/β-fold and C-terminal PPCDC domain featuring a TIM barrel. Phylogenetic analyses indicate early gene fusion events, creating a metabolic supra-domain that channels 4′-phosphopantothenoylcysteine directly to decarboxylation without diffusible intermediates [5] [10].
Eukaryotes retain functional domain separation, with distinct monofunctional enzymes (human PPCS, PPCDC) likely arising via horizontal gene transfer and subfunctionalization. However, mechanistic conservation persists:
CoA turnover releases phosphopantetheine (4′-PP) via sequential hydrolytic reactions:
Within lysosomes, 4′-PP undergoes phosphodiester cleavage via S-methyl-5′-thioadenosine phosphorylase (MTAP) or related hydrolases, yielding pantetheine. Pantetheine is then hydrolyzed to pantothenate and cysteamine by pantetheinase (VNN1). This recycling pathway is crucial for salvaging >85% of CoA-derived pantothenate in mammals. Disruption in PKAN fibroblasts reveals profound mitochondrial phosphopantetheinylation defects: quantitative proteomics shows >60% reduction in mitochondrial acyl carrier protein (mtACP), α-aminoadipic semialdehyde synthase (AASS), and mitochondrial 10-formyltetrahydrofolate dehydrogenase (ALDH1L2) levels. Crucially, cytosolic counterparts (FAS, ALDH1L1) remain unaffected, indicating lysosomal-mitochondrial crosstalk specifically impaired by PANK2 dysfunction [6].
Therapeutic pantothenate supplementation (1–5 mM) in PKAN fibroblasts with residual PANK2 expression increases mitochondrial 4′-phosphopantetheinylation >2-fold and restores mtACP-dependent respiratory complex I assembly. Similarly, induced neurons from PKAN patients show normalized iron handling upon pantothenate treatment. This demonstrates that PPanK salvage via exogenous pantothenate can bypass kinetic defects in mutant PANK2, reactivating mitochondrial phosphopantetheinylation pathways [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7